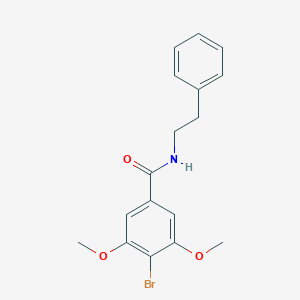
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide, also known as DMNTB, is a compound that belongs to the family of amides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNTB has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is not fully understood, but it is believed to involve the modulation of signaling pathways that are involved in cellular processes such as proliferation and differentiation. 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been found to exhibit activity against various cancer cell lines, making it a promising compound for the development of anticancer drugs.
Biochemical and Physiological Effects
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has also been found to exhibit activity against various cancer cell lines, making it a promising compound for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is its potent biological activity, which makes it a promising compound for further research. However, one of the limitations of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain laboratory settings.
Zukünftige Richtungen
There are several future directions for research on 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide. One area of research could focus on the development of new drugs that are based on the structure of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide. Another area of research could focus on the study of the mechanisms of action of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide and its potential applications in the treatment of various diseases. Additionally, research could be conducted to improve the solubility of 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide in water, which could make it easier to work with in laboratory settings.
Synthesemethoden
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylbenzoyl chloride and 3,3-dimethylbutanoyl chloride with ammonia. The resulting product is then purified through column chromatography to obtain pure 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been used in various scientific research applications, including as a ligand for the study of protein-ligand interactions. It has also been used in the development of new drugs and in the study of the mechanisms of action of existing drugs. 3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has been found to exhibit potent biological activity, making it a promising compound for further research.
Eigenschaften
Produktname |
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-10-7-11(2)14(12(3)8-10)16-13(17)9-15(4,5)6/h7-8H,9H2,1-6H3,(H,16,17) |
InChI-Schlüssel |
XMYPUCFSQPCDMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C)(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)






![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)